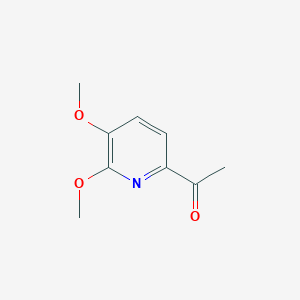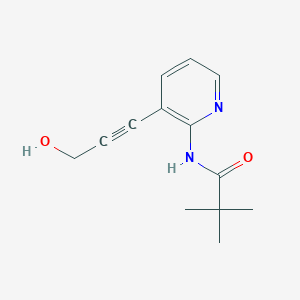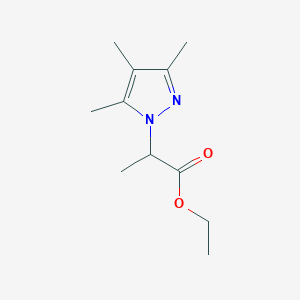![molecular formula C13H19ClFNO B1391250 4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride CAS No. 141430-57-1](/img/structure/B1391250.png)
4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride, also known as 4-FEPH, is an organic compound with a variety of laboratory applications. It is a white solid that is insoluble in water, but soluble in organic solvents. 4-FEPH is widely used in organic synthesis, as a catalyst or reactant, and in pharmaceutical research.
Scientific Research Applications
Synthesis and Biological Evaluation
4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride has been explored in the synthesis of various compounds. For instance, in the development of serotonin-selective reuptake inhibitors (SSRIs), it was used as a base compound. These SSRIs, modeled after fluoxetine, were synthesized to potentially improve adverse reaction profiles in the treatment of depression, notably avoiding sexual dysfunction, a common side effect of typical SSRIs (Dorsey et al., 2004).
Pharmacology
The compound has been studied in pharmacological contexts. It has been used to investigate the binding affinity to various transporters, including the dopamine transporter (DAT), norepinephrine transporter, and serotonin transporter (SERT). For example, a study found that 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines showed subnanomolar affinity for the DAT (Prisinzano et al., 2002).
Material Science Applications
In material science, derivatives of 4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride have been involved in the synthesis of novel copolymers. These include phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, which were copolymerized with styrene. Such polymers were characterized for their composition and decomposition properties (Kharas et al., 2016).
Antimicrobial Evaluation
The compound has been used in the synthesis of fluoroquinolone analogs, which were evaluated for their antimicrobial activity. These compounds exhibited significant activity against various microorganisms, highlighting their potential in antibacterial applications (Prasad et al., 2017).
Synthesis of Other Chemical Compounds
Its derivatives have also been used in synthesizing a variety of chemical compounds, such as those involved in Schiff and Mannich base formation. These processes are crucial in organic chemistry and pharmaceutical research for producing a range of bioactive compounds (Bekircan & Bektaş, 2008).
properties
IUPAC Name |
4-[2-(4-fluorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFNPHPGAUEHPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1391180.png)

![1-(4-Fluorophenyl)-3,7-dimethyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1391183.png)
![3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1391184.png)
![3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1391186.png)



